molecular formula C14H10ClN3O B14426727 3-(4-Chlorophenyl)-7-methoxy-1,2,4-benzotriazine CAS No. 81817-25-6

3-(4-Chlorophenyl)-7-methoxy-1,2,4-benzotriazine

Cat. No.: B14426727
CAS No.: 81817-25-6
M. Wt: 271.70 g/mol
InChI Key: WIGZYPSISYSBRG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-methoxy-1,2,4-benzotriazine is a heterocyclic compound that features a benzotriazine ring substituted with a 4-chlorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7-methoxy-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to form the benzotriazine ring. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-methoxy-1,2,4-benzotriazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-7-methoxy-1,2,4-benzotriazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-methoxy-1,2,4-benzotriazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .

Properties

CAS No.

81817-25-6

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-methoxy-1,2,4-benzotriazine

InChI

InChI=1S/C14H10ClN3O/c1-19-11-6-7-12-13(8-11)17-18-14(16-12)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

WIGZYPSISYSBRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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